(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAZOLAIPKEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The piperidine moiety is then introduced through nucleophilic substitution reactions. Finally, the fluorophenyl group is attached via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Properties :
- The compound has been studied for its potential to disrupt DNA replication in cancer cells. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL depending on the specific derivative and cell line tested .
- Mechanism of Action :
- The primary target for this compound is the Neurokinin Receptor, where it acts as an antagonist, inhibiting receptor activity which may play a role in various physiological processes including pain and inflammation .
Biological Studies
-
Cellular Processes :
- The compound is utilized in biological studies to understand its effects on cellular processes such as apoptosis and proliferation. Its interaction with cellular pathways can provide insights into its therapeutic potential .
-
Predictive Modeling :
- Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) are employed to forecast the biological activity spectrum of this compound based on its structure .
Materials Science
- Development of New Materials :
- Due to its unique chemical structure, (4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is considered a candidate for developing new materials with specific properties such as enhanced thermal stability or electrical conductivity .
Case Studies
- Cytotoxicity Studies :
- Mechanistic Insights :
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with DNA, inhibiting its replication and leading to cell death in cancer cells. The fluorophenyl group enhances the compound’s ability to penetrate cellular membranes, increasing its efficacy .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
ADX47273 : Replacing the thiadiazole in the target compound with an oxadiazole () reduces sulfur content but retains aromaticity. ADX47273 exhibits preclinical antipsychotic and procognitive effects via mGluR5 modulation, suggesting that the target compound’s thiadiazole group may alter receptor binding affinity or metabolic stability .
This compound’s crystal structure (P21/c space group, R factor = 0.071) confirms planar geometry, which may improve target interaction compared to the more flexible piperidine-containing target compound .
Bis-Thiadiazolylphenyl Methanones (C1–C4): These dimeric structures () exhibit broad-spectrum antimicrobial activity, likely due to dual thiadiazole motifs. The target compound’s single thiadiazole may limit potency but improve selectivity for neurological targets .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), comparable to ADX47273 (logP ~3.8). However, the methoxyphenyl group in ’s compound increases polarity, reducing blood-brain barrier penetration .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (condensation of thiadiazole amines with α-halogenated ketones), though yields may vary due to steric hindrance from the piperidine ring .
- Thermal Stability : Thiadiazole-containing compounds (e.g., , m.p. 341–345 K) generally exhibit higher melting points than oxadiazole analogs, suggesting greater crystalline stability .
Target Selectivity and Mechanism
- Antimicrobial Activity: ’s bis-thiadiazoles inhibit biofilm formation (IC50: 8–32 µg/mL), whereas the mono-thiadiazole target compound may require adjuvant functional groups (e.g., the piperidine’s basic nitrogen) for similar effects .
Biological Activity
The compound (4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of the 1,3,4-thiadiazole class, which has gained attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their significant pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. The incorporation of substituents such as fluorine in the phenyl ring has been shown to enhance biological activity. The specific compound combines a fluorinated phenyl group with a piperidine moiety linked to a thiadiazole ring, suggesting a potential for varied biological interactions.
2. Cytotoxic Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : A study highlighted that certain thiadiazole compounds exhibited IC50 values ranging from 0.28 to 1.78 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . This suggests that modifications in the structure can significantly influence their anticancer efficacy.
Table 1: Cytotoxic Activity of Related Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | SK-MEL-2 | 4.27 |
Note: The above compounds represent related structures to highlight the activity range.
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence and position of substituents on the thiadiazole ring significantly affect biological activity. For example:
- Fluorine Substitution : The introduction of fluorine atoms in the para position of the phenyl ring has been associated with increased potency against cancer cells . This is likely due to enhanced lipophilicity and improved binding affinity to target proteins.
The mechanisms through which thiadiazole derivatives exert their cytotoxic effects often involve:
- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds may interfere with microtubule dynamics by binding to tubulin, thereby inhibiting cell division .
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
5. Antimicrobial Activity
In addition to anticancer properties, some thiadiazole derivatives have shown promising antimicrobial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis . The compound's structural features may contribute to its ability to penetrate bacterial membranes effectively.
6. Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
Q & A
Basic: What are the standard synthetic routes for preparing (4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?
Methodological Answer:
The compound is typically synthesized via multi-step pathways involving:
- Step 1: Formation of the 5-methyl-1,3,4-thiadiazole ring through cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions (e.g., POCl₃ as a catalyst at 90°C) .
- Step 2: Functionalization of piperidine at the 3-position with the thiadiazole moiety via nucleophilic substitution or coupling reactions.
- Step 3: Coupling the fluorophenyl group via a ketone linkage using Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and purification via column chromatography or recrystallization .
Advanced: How can researchers optimize reaction yields when synthesizing the thiadiazole-piperidine core?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Testing alternatives to POCl₃ (e.g., PCl₅ or H₂SO₄) for thiadiazole cyclization to reduce side products .
- Solvent Effects: Using aprotic solvents like THF or DCM to enhance nucleophilicity in piperidine functionalization .
- In Situ Monitoring: Employing TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
- Microwave-Assisted Synthesis: Reducing reaction times and improving homogeneity in heterocycle formation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: To confirm the piperidine-thiadiazole linkage (e.g., δ ~2.8–3.5 ppm for piperidine protons) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (expected [M+H]⁺ ≈ 346.1 g/mol) and fragmentation patterns .
- FT-IR: To identify carbonyl (C=O stretch ~1680–1720 cm⁻¹) and thiadiazole (C-S-C ~650 cm⁻¹) groups .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystal Growth: Slow evaporation of saturated solutions in DMSO/water mixtures (2:1) to obtain diffraction-quality crystals .
- Comparative Analysis: Overlaying experimental X-ray data with computational models (e.g., DFT-optimized geometries) to validate the 3D arrangement of the piperidine-thiadiazole scaffold .
- Electron Density Maps: Resolving fluorine’s electronic effects on the phenyl ring and its spatial orientation relative to the thiadiazole .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity) .
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or neurotransmitter transporters .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Replacing the 5-methyl group on the thiadiazole with halogens or bulky substituents to enhance target affinity .
- Pharmacophore Mapping: Using docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the fluorophenyl carbonyl) .
- Metabolic Stability: Introducing electron-withdrawing groups on the piperidine ring to reduce CYP450-mediated oxidation .
Basic: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks: Repeating protocols with strict control of moisture (e.g., anhydrous solvents) and catalyst purity .
- Byproduct Analysis: Using LC-MS to identify side products (e.g., over-oxidized thiadiazoles) and adjust stoichiometry .
- Cross-Validation: Comparing NMR data with published spectra to confirm structural fidelity .
Advanced: What strategies mitigate compound degradation during biological assays?
Methodological Answer:
- pH Stability Profiling: Testing solubility and integrity in buffers (pH 2–9) via HPLC over 24–72 hours .
- Light Sensitivity: Storing solutions in amber vials if the thiadiazole moiety is photoactive .
- Cryopreservation: Lyophilizing stock solutions and storing at −80°C to prevent hydrolysis of the ketone group .
Basic: How can computational modeling predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Using software like MarvinSketch or ChemAxon to estimate lipophilicity (~2.5–3.5) for blood-brain barrier penetration .
- pKa Prediction: Identifying ionizable groups (e.g., piperidine nitrogen, pKa ~8.5) to optimize solubility in physiological buffers .
- ADMET Profiling: SwissADME or ADMETLab to predict toxicity risks (e.g., hERG inhibition) .
Advanced: What challenges arise in transitioning from in vitro to in vivo studies?
Methodological Answer:
- Bioavailability Optimization: Formulating with cyclodextrins or liposomes to enhance aqueous solubility .
- Metabolite Identification: Using LC-MS/MS to track hepatic metabolites (e.g., thiadiazole ring oxidation) in rodent plasma .
- Dose Escalation: Conducting MTD (maximum tolerated dose) studies in murine models to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
